1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one
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Overview
Description
1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one is a synthetic organic compound that features a unique combination of dichlorophenyl and iodopyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorobenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the dichlorophenyl intermediate.
Iodination of Pyridine: The pyridine ring is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the desired position.
Coupling Reaction: The dichlorophenyl intermediate is then coupled with the iodopyridinyl compound under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine and chlorine positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol
- 2-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)-1-(2-pyridinyl)-2-propanol
Uniqueness: 1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one is unique due to the presence of both dichlorophenyl and iodopyridinyl groups, which confer distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents.
Properties
IUPAC Name |
(Z)-1-(2,4-dichlorophenyl)-3-[(5-iodopyridin-2-yl)amino]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2IN2O/c15-9-1-3-11(12(16)7-9)13(20)5-6-18-14-4-2-10(17)8-19-14/h1-8H,(H,18,19)/b6-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHYXRHBYGZCRW-WAYWQWQTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C=CNC2=NC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)/C=C\NC2=NC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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